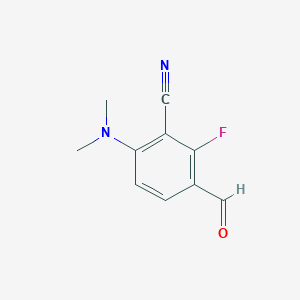

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile

Description

The exact mass of the compound 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13(2)9-4-3-7(6-14)10(11)8(9)5-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQREXNGDAXSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371557 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148901-53-5 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148901-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148901-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, proposed synthetic pathway for the preparation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is designed as a three-step sequence, leveraging well-established and robust chemical transformations. Each step is detailed with experimental protocols, quantitative data, and visual aids to ensure clarity and reproducibility for skilled researchers in the field.

Synthetic Strategy Overview

The synthesis commences with the commercially available starting material, 2-fluoro-6-nitrobenzonitrile. The synthetic route involves three key transformations:

-

Directed Ortho-Metalation and Formylation: Introduction of the formyl group at the C3 position, directed by the fluorine atom.

-

Chemoselective Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, preserving the formyl and nitrile functionalities.

-

Reductive Amination: Conversion of the primary amine to the target dimethylamino group via the Eschweiler-Clarke reaction.

The overall synthetic workflow is depicted below.

Figure 1: Proposed three-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Detailed Experimental Protocols and Data

This step utilizes directed ortho-metalation, where the fluorine atom directs the deprotonation to the adjacent C3 position[1][2]. The resulting lithiated species is then quenched with N,N-dimethylformamide (DMF) to install the formyl group.

Table 1: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |

| 2-Fluoro-6-nitrobenzonitrile | 1.0 | 166.11 g/mol | (e.g., 10.0 g) |

| TMEDA | 1.2 | 116.24 g/mol | (e.g., 8.4 g) |

| s-BuLi (1.4 M in cyclohexane) | 1.2 | - | (e.g., 51.4 mL) |

| N,N-Dimethylformamide (DMF) | 1.5 | 73.09 g/mol | (e.g., 6.6 g) |

| Tetrahydrofuran (THF), anhydrous | - | - | (e.g., 200 mL) |

| Reaction Temperature | - | - | -78 °C to rt |

| Reaction Time | - | - | ~3 hours |

| Projected Yield | - | - | 65-75% |

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-fluoro-6-nitrobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the solution.

-

Slowly add sec-butyllithium (s-BuLi, 1.4 M solution in cyclohexane) (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C. The solution may develop a deep color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-3-formyl-6-nitrobenzonitrile.

This step involves the chemoselective reduction of the nitro group. Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective reagent for reducing aromatic nitro groups in the presence of sensitive functionalities like aldehydes and nitriles[3][4].

Table 2: Reagents and Conditions for Step 2

| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |

| 2-Fluoro-3-formyl-6-nitrobenzonitrile | 1.0 | 194.11 g/mol | (e.g., 10.0 g) |

| SnCl₂·2H₂O | 4.0 | 225.63 g/mol | (e.g., 46.5 g) |

| Ethanol (EtOH) | - | - | (e.g., 200 mL) |

| Reaction Temperature | - | - | Reflux (~78 °C) |

| Reaction Time | - | - | 2-4 hours |

| Projected Yield | - | - | 80-90% |

Experimental Protocol:

-

In a round-bottom flask, suspend 2-fluoro-3-formyl-6-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

-

Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-2-fluoro-3-formylbenzonitrile, which may be used in the next step without further purification if of sufficient purity.

The final step is the exhaustive methylation of the primary amine using the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent[5][6][7].

Figure 2: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Table 3: Reagents and Conditions for Step 3

| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |

| 6-Amino-2-fluoro-3-formylbenzonitrile | 1.0 | 164.14 g/mol | (e.g., 10.0 g) |

| Formaldehyde (37% aq. solution) | ~5.0 | 30.03 g/mol | (e.g., 24.7 mL) |

| Formic Acid (98%) | ~5.0 | 46.03 g/mol | (e.g., 14.0 mL) |

| Reaction Temperature | - | - | 100 °C |

| Reaction Time | - | - | 4-8 hours |

| Projected Yield | - | - | 75-85% |

Experimental Protocol:

-

To a round-bottom flask, add 6-amino-2-fluoro-3-formylbenzonitrile (1.0 eq).

-

Add formic acid (~5.0 eq) followed by aqueous formaldehyde solution (~5.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100 °C. Vigorous evolution of carbon dioxide should be observed.

-

Maintain heating until gas evolution ceases and the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium carbonate until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final product, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Conclusion

This guide provides a robust and logical synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, based on well-precedented chemical reactions. While this specific sequence has not been explicitly published, the individual transformations are standard in organic synthesis and have been adapted for the target molecule. The provided protocols and data tables offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. As with all chemical syntheses, appropriate safety precautions and reaction monitoring are essential for a successful outcome.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines a viable two-step synthesis beginning from commercially available starting materials, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations.

Synthetic Strategy Overview

The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile can be efficiently achieved through a two-step process. The strategy involves the initial introduction of the dimethylamino group onto a difluorinated benzonitrile backbone via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the regioselective formylation of the resulting aminobenzonitrile using the Vilsmeier-Haack reaction. The electron-donating nature of the dimethylamino group activates the aromatic ring and directs the formylation to the desired ortho position.

Caption: Proposed two-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Experimental Protocols

Step 1: Synthesis of 6-(dimethylamino)-2-fluorobenzonitrile

This step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with dimethylamine. A practical method for this transformation utilizes the in-situ generation of dimethylamine from N,N-dimethylformamide (DMF) and a strong base like potassium hydroxide (KOH).[1][2] This approach avoids the handling of gaseous dimethylamine.

Reaction Scheme:

Caption: Synthesis of the intermediate 6-(dimethylamino)-2-fluorobenzonitrile.

Detailed Experimental Protocol:

-

A mixture of N,N-dimethylformamide (DMF) and a 10 M aqueous solution of potassium hydroxide (KOH) is heated to reflux for approximately 5 minutes to initiate the decomposition of DMF and generate dimethylamine in situ.[1]

-

2,6-difluorobenzonitrile is then added to the reaction mixture.

-

The resulting mixture is heated at a controlled temperature, typically around 95 °C.[1]

-

The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Additional portions of the KOH solution may be added at intervals to ensure the complete consumption of the starting material.[1]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product can be isolated by vacuum filtration if it precipitates as a solid or by extraction with a suitable organic solvent like diethyl ether if it is an oil.[1]

-

The crude product is then purified, for example, by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzonitrile | Commercially Available |

| Reagents | N,N-Dimethylformamide (DMF), Potassium Hydroxide (KOH) | [1] |

| Typical Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 95 °C | [1] |

| Typical Reaction Time | 1-3 hours | [1] |

| Reported Yields | 70-98% (for similar SNAr reactions) | [1][2] |

Step 2: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

The second step is the formylation of 6-(dimethylamino)-2-fluorobenzonitrile at the 3-position using the Vilsmeier-Haack reaction.[3][4][5][6][7] The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][7]

Reaction Scheme:

Caption: Formylation of the intermediate to yield the final product.

Detailed Experimental Protocol:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with stirring.

-

A solution of 6-(dimethylamino)-2-fluorobenzonitrile in a suitable solvent (often DMF or a chlorinated solvent) is then added to the freshly prepared Vilsmeier reagent at a low temperature (e.g., 0 °C).[3]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.[3]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the careful addition of an aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to hydrolyze the iminium intermediate.[3]

-

The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography to afford the final 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-(dimethylamino)-2-fluorobenzonitrile | Synthesized in Step 1 |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [3][7] |

| Typical Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Typical Reaction Time | 4-8 hours | [3] |

| Reported Yields | 70-85% (for similar Vilsmeier-Haack reactions) | [3] |

Signaling Pathways and Experimental Workflows

While this guide focuses on the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, it is important to understand the context in which this molecule is used. As a versatile intermediate, it can be a precursor to a wide range of biologically active molecules. The specific signaling pathways it may ultimately influence are dependent on the final drug molecule it is incorporated into.

General Experimental Workflow:

The overall workflow for the synthesis and purification of the target compound is depicted below.

Caption: A typical experimental workflow for the two-step synthesis.

This technical guide provides a solid foundation for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Researchers and scientists can utilize the outlined protocols and data as a starting point for their own experimental work, adapting the conditions as necessary to optimize the synthesis for their specific needs.

References

- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic and Synthetic Overview of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and generalized experimental protocols based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These values were generated using computational models and should be considered as estimates until experimentally verified.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.25 | s | - | H (Aldehyde) |

| 7.88 | d | 9.0 | H-4 |

| 6.45 | d | 13.0 | H-5 |

| 3.15 | s | - | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 187.5 (d, J=6.0 Hz) | C=O (Aldehyde) |

| 164.0 (d, J=255.0 Hz) | C-2 |

| 158.5 | C-6 |

| 134.0 (d, J=4.0 Hz) | C-4 |

| 117.0 | CN |

| 110.0 (d, J=10.0 Hz) | C-3 |

| 100.0 (d, J=4.0 Hz) | C-1 |

| 95.0 (d, J=15.0 Hz) | C-5 |

| 44.0 | N(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2225 | C≡N (Nitrile) stretch |

| 1695 | C=O (Aldehyde) stretch |

| 1610, 1570 | C=C (Aromatic) stretch |

| 1250 | C-N stretch |

| 1100 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192.08 | [M]⁺ (Molecular Ion) |

| 191.07 | [M-H]⁺ |

| 177.06 | [M-CH₃]⁺ |

| 163.07 | [M-CHO]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile involves the formylation of a suitable precursor, 3-amino-2-fluorobenzonitrile, followed by methylation. An alternative, more direct approach would be the formylation of 6-(dimethylamino)-2-fluorobenzonitrile. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings and is a suitable choice for this transformation.

General Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of an appropriately substituted 2-fluorobenzonitrile.

Materials:

-

Starting Material (e.g., 6-(dimethylamino)-2-fluorobenzonitrile)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting benzonitrile in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

General Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on a 125 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the purified product on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Caption: Standard workflow for the spectroscopic characterization of the final product.

An In-depth Technical Guide to the ¹H NMR Analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on the analysis of structurally similar molecules. It also includes a comprehensive, generalized experimental protocol for acquiring such data, alongside essential data presentation tables and logical diagrams to facilitate understanding and application in a research and development setting.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy, including the known effects of substituent groups on the chemical shifts and coupling constants of aromatic protons. Specifically, the electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm), while the electron-withdrawing formyl and cyano groups, along with the electronegative fluorine atom, will induce a downfield shift (higher ppm) for adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8-9 (³J H-H), ~1-2 (⁴J H-F) | 1H |

| H-5 | 6.2 - 6.4 | Doublet (d) | ~8-9 (³J H-H) | 1H |

| CHO | 10.2 - 10.4 | Singlet (s) | - | 1H |

| N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | - | 6H |

Molecular Structure and Proton Assignment

The structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with the assigned proton labels is illustrated below. This visualization is crucial for correlating the predicted NMR signals with their corresponding protons in the molecule.

Caption: Molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with proton labeling.

Experimental Protocol: ¹H NMR Spectroscopy

The following section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard pulse-acquire sequence is typically used.

-

Key acquisition parameters to be set include:

-

Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum should be phased to ensure all peaks are in the absorptive mode.

-

The baseline should be corrected to be flat.

-

The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

-

The signals are integrated to determine the relative number of protons corresponding to each peak.

-

The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are determined.

Logical Workflow for ¹H NMR Analysis

The process of analyzing the ¹H NMR spectrum of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for the ¹H NMR analysis of an organic compound.

This guide provides a foundational understanding of the ¹H NMR analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. While the provided data is predictive, the experimental protocol and analytical workflow offer a robust framework for researchers to acquire and interpret their own experimental data for this and similar molecules.

An In-depth Technical Guide to the Predicted ¹³C NMR Characterization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following ¹³C NMR data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a prediction based on established substituent effects on benzene ring chemical shifts and data from analogous structures. To date, no experimentally acquired ¹³C NMR spectrum for this specific compound has been found in the public domain.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile have been estimated using the principle of substituent additivity on the chemical shift of a benzene ring (128.5 ppm). The individual effects of the dimethylamino, fluoro, formyl, and cyano groups at the ipso, ortho, meta, and para positions were considered to derive the following predicted values.

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Assignment Rationale |

| C1 (CN) | ~117 | Singlet | The cyano carbon typically appears in this region. |

| C2 (C-F) | ~162 (d) | Doublet | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet with a large ¹JCF coupling constant. |

| C3 (C-CHO) | ~135 | Doublet | This carbon is deshielded by the adjacent formyl group and will exhibit a smaller ²JCF coupling. |

| C4 | ~130 | Doublet | This carbon is para to the fluorine and meta to the dimethylamino group, leading to a complex interplay of shielding and deshielding effects. A ³JCF coupling is expected. |

| C5 | ~100 | Singlet | This carbon is ortho to the strongly electron-donating dimethylamino group and meta to the fluorine, resulting in significant shielding. |

| C6 (C-N(CH₃)₂) | ~155 | Singlet | The carbon bearing the electron-donating dimethylamino group is expected to be significantly deshielded. |

| CHO | ~188 | Doublet | The formyl carbon is highly deshielded and is expected to show a small ³JCF coupling. |

| N(CH₃)₂ | ~40 | Singlet | The methyl carbons of the dimethylamino group are expected in the aliphatic region. |

Molecular Structure and Numbering

The following diagram illustrates the molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with the carbon numbering used for the predicted ¹³C NMR assignments.

Mass spectrometry of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

An In-depth Technical Guide to the Mass Spectrometry of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the absence of publicly available experimental data for this specific compound, this document presents a predictive analysis based on established fragmentation principles of structurally related molecules. The methodologies and data herein serve as a robust framework for researchers undertaking the analysis of this and similar chemical entities.

Predicted Mass Spectrometric Fragmentation

The structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile incorporates several functional groups that will influence its fragmentation pattern under mass spectrometric analysis, particularly with electron ionization (EI). The primary sites for initial ionization and subsequent fragmentation are the dimethylamino group, the formyl group, and the cyano group, as well as the potential for losses of small, stable molecules.

The molecular ion peak (M+) is predicted to be prominent. Key fragmentation pathways are expected to involve the loss of a methyl radical (•CH₃) from the dimethylamino group, the loss of a hydrogen radical (•H) from the formyl group, and the subsequent loss of carbon monoxide (CO).

Predicted Mass Spectral Data

The following table summarizes the predicted major ions for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile under electron ionization mass spectrometry. The exact mass of the parent compound is calculated to be 192.0753 g/mol (C₁₀H₉FN₂O).

| Predicted Fragment Ion | Structure | m/z (Nominal) | m/z (Exact) | Proposed Fragmentation Pathway |

| [M]+• | C₁₀H₉FN₂O | 192 | 192.0753 | Molecular Ion |

| [M - H]+ | C₁₀H₈FN₂O | 191 | 191.0675 | Loss of a hydrogen radical from the formyl group |

| [M - CH₃]+ | C₉H₆FN₂O | 177 | 177.0519 | Loss of a methyl radical from the dimethylamino group |

| [M - CO]+• | C₉H₉FN₂ | 164 | 164.0777 | Loss of carbon monoxide from the [M]+• ion |

| [M - H - CO]+ | C₉H₈FN₂ | 163 | 163.0700 | Loss of CO from the [M - H]+ ion |

| [M - CHO]+ | C₉H₈FN₂ | 163 | 163.0700 | Loss of the formyl radical |

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of a semi-volatile, thermally stable compound like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile using GC-MS with electron ionization.

3.1. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetonitrile).

-

Standard Solution Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

3.3. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to the analyte.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

-

Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted data.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile under electron ionization.

Predicted EI fragmentation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Physical and chemical properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the aromatic organic compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to present a robust profile. This guide includes key identifiers, estimated physicochemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. The content is structured to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation and application of this compound.

Introduction

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, with the CAS number 148901-53-5, is a substituted aromatic nitrile. Its structure, featuring a dimethylamino group, a fluorine atom, a formyl group, and a nitrile group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The electron-donating dimethylamino group and the electron-withdrawing nitrile and formyl groups, combined with the presence of a fluorine atom, create a unique electronic environment that can influence its reactivity and biological activity. This guide aims to consolidate the available information and provide a detailed technical profile of this compound.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile |

| Synonyms | 3-Cyano-4-dimethylamino-2-fluorobenzaldehyde |

| CAS Number | 148901-53-5 |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Appearance | Off-white to light yellow powder |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Based on the properties of similar aromatic compounds. |

| pKa | Not available | The dimethylamino group is basic. |

| LogP | Not available | Expected to be moderately lipophilic. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents and strong acids. | General stability for aromatic aldehydes and nitriles. |

Experimental Protocols

Plausible Synthesis via Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. Given the activating effect of the dimethylamino group, this method is a plausible route for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile from 2-fluoro-6-(dimethylamino)benzonitrile.

Reaction Scheme:

Caption: Plausible synthetic route to the target compound.

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. The resulting crystalline solid is the Vilsmeier reagent.

-

Formylation: Dissolve 2-fluoro-6-(dimethylamino)benzonitrile in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Spectroscopic Data (Predicted)

While experimental spectra for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are not available, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons in the range of 6.5-8.0 ppm. - A singlet for the aldehyde proton around 9.5-10.5 ppm. - A singlet for the dimethylamino protons around 3.0-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 100-160 ppm. - A signal for the nitrile carbon around 115-120 ppm. - A signal for the aldehyde carbonyl carbon around 185-195 ppm. - A signal for the dimethylamino carbons around 40-45 ppm. |

| IR (Infrared) | - A strong C≡N stretching vibration around 2220-2240 cm⁻¹. - A strong C=O stretching vibration for the aldehyde around 1690-1710 cm⁻¹. - C-H stretching vibrations for the aromatic ring and alkyl groups. - C-F stretching vibration around 1000-1300 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (192.19). - Fragmentation patterns corresponding to the loss of functional groups (e.g., CHO, CH₃). |

Safety and Handling

Based on safety data for structurally related compounds, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile should be handled with care.

Table 4: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a fume hood.

First Aid Measures:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Potential Applications and Signaling Pathways

While no specific biological activities or involvement in signaling pathways have been reported for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, its structural motifs are present in various biologically active compounds. The benzonitrile scaffold is a key component in numerous pharmaceuticals. The presence of a formyl group allows for further chemical modifications, such as the formation of Schiff bases, oximes, or the construction of heterocyclic rings.

The following diagram illustrates a hypothetical workflow for the preliminary investigation of the biological activity of this compound.

Caption: A logical workflow for biological activity screening.

Conclusion

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a chemical compound with potential applications in synthetic and medicinal chemistry. This technical guide has compiled the available information and provided estimations for its physicochemical properties based on analogous structures. The proposed synthetic protocol via the Vilsmeier-Haack reaction offers a viable route for its preparation. Further experimental validation of the properties and biological activities outlined in this guide is necessary to fully elucidate the potential of this molecule. This document serves as a starting point for researchers interested in exploring the chemistry and applications of this and related compounds.

Technical Guide: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a concise technical overview of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a chemical compound of interest in synthetic and medicinal chemistry. Key identifiers and physicochemical properties are presented to support laboratory research and drug development activities. Due to the limited availability of in-depth experimental data in the public domain, this guide focuses on the fundamental characteristics of the compound.

Chemical Identity and Properties

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a substituted benzonitrile derivative. Its unique structure, featuring a dimethylamino group, a fluorine atom, a formyl group, and a nitrile group on a benzene ring, makes it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 148901-53-5[1] |

| Molecular Formula | C₁₀H₉FN₂O[1] |

| IUPAC Name | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 192.19 g/mol [1] |

| Purity | Typically available at ≥97% |

Synthesis and Reactivity

Applications in Research and Development

Substituted benzonitriles are a class of compounds with diverse applications in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile functional group that can be converted into other functionalities or participate in cycloaddition reactions.

While specific signaling pathways modulated by 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are not documented in the provided information, its structural motifs are present in various biologically active molecules. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Safety Information

Based on available data, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is classified with the signal word "Warning".[1] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

Logical Workflow for Compound Handling and Initial Screening

The following diagram outlines a general workflow for researchers acquiring and initiating studies with a novel chemical compound like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Caption: General workflow for handling and screening a new chemical compound.

Disclaimer

This document is intended for informational purposes for a qualified scientific audience. The information provided is based on publicly available data and does not constitute a comprehensive safety or experimental guide. Researchers should consult original research articles and safety data sheets before commencing any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a polysubstituted aromatic compound featuring a benzonitrile core with a dimethylamino group, a fluorine atom, and a formyl group at positions 6, 2, and 3, respectively. The unique combination of these functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. The electron-donating dimethylamino group and the electron-withdrawing nitrile and formyl groups, along with the electronegative fluorine atom, create a unique electronic environment on the aromatic ring, making it an interesting scaffold for medicinal chemistry and materials science.

Substituted benzonitriles are known to exhibit a range of biological activities, including anti-inflammatory properties and enzyme inhibition.[1] Specifically, the nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets.[2][3] This guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, along with detailed experimental protocols and visualizations to aid in its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is depicted below. The presence of both electron-donating and electron-withdrawing groups on the benzene ring is expected to influence its chemical reactivity and biological activity.

Caption: Molecular Structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These values are estimated based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 120-130 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in methanol; insoluble in water. |

| pKa (most basic) | ~2-3 (for the dimethylamino group) |

| LogP | ~2.5 |

Proposed Synthetic Pathway

A plausible synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is proposed to proceed in two steps starting from a commercially available precursor, 2,6-difluoro-3-formylbenzonitrile. The first step involves a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine, followed by a Vilsmeier-Haack formylation.

Caption: Proposed Synthetic Workflow

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the proposed synthesis and characterization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These should be adapted and optimized based on laboratory conditions and in-process monitoring.

Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile

Materials:

-

2,6-difluoro-3-formylbenzonitrile

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-difluoro-3-formylbenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add a solution of dimethylamine (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

Characterization Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][5][6][7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[4]

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Expected chemical shifts (δ) in ppm: aromatic protons (~6.5-7.5 ppm), formyl proton (~10.0 ppm), and dimethylamino protons (~3.0 ppm).

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer. Expected chemical shifts (δ) in ppm: aromatic carbons (~110-160 ppm), nitrile carbon (~115-120 ppm), formyl carbon (~190 ppm), and dimethylamino carbons (~40 ppm).

-

¹⁹F NMR: Acquire the spectrum to confirm the presence and environment of the fluorine atom.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8][9][10]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for the chosen ionization method.[8][10]

Data Acquisition:

-

Method: Electrospray Ionization (ESI) is a suitable method for this compound.

-

Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

-

Expected m/z: The exact mass of the protonated molecule [C₁₀H₁₀FN₂O]⁺ is expected to be approximately 193.0775. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Biological Activity and Signaling Pathway

Based on the structural features of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, particularly the substituted benzonitrile core, it is hypothesized that this molecule could act as an aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.[11][12][13]

The proposed mechanism of action involves the binding of the compound to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This leads to a reduction in circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive cancer cells. The inhibition of aromatase can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[1][3][13]

Caption: Hypothetical Aromatase Inhibition Pathway

Conclusion

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile represents a promising molecular scaffold with potential applications in medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The detailed experimental protocols and visualizations are intended to facilitate further research and development of this and related compounds. It is important to reiterate that the specific experimental details and biological activities require empirical validation. The information presented here should serve as a valuable resource for researchers embarking on the synthesis and investigation of this novel compound.

References

- 1. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. organomation.com [organomation.com]

- 8. biocompare.com [biocompare.com]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. ClinPGx [clinpgx.org]

- 12. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Retrosynthetic Analysis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable building block in medicinal chemistry. The analysis outlines a practical synthetic route starting from a commercially available precursor. This document includes detailed discussions on reaction mechanisms, regioselectivity, and experimental protocols for the key synthetic transformations. Quantitative data is summarized in tabular format, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategy.

Introduction

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile possesses a unique combination of functional groups—a formyl group for further elaboration, a cyano group, and a substituted aniline moiety—making it an attractive intermediate for the synthesis of complex heterocyclic compounds with potential biological activity. A well-defined and efficient synthetic route is crucial for its accessibility in drug discovery and development programs. This guide details a logical retrosynthetic approach to this target molecule.

Retrosynthetic Strategy

The primary disconnection in the retrosynthetic analysis of the target molecule is the formyl group. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic systems and represents the most logical choice for this transformation.[1][2][3] This leads to the precursor 6-(dimethylamino)-2-fluorobenzonitrile.

Further disconnection of the dimethylamino group reveals 2-amino-6-fluorobenzonitrile as a plausible and commercially available starting material. The synthesis of the target molecule can therefore be envisioned as a two-step sequence from this precursor: N,N-dimethylation followed by Vilsmeier-Haack formylation.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Steps

Step 1: N,N-Dimethylation of 2-Amino-6-fluorobenzonitrile

The initial step involves the exhaustive methylation of the primary amino group of 2-amino-6-fluorobenzonitrile to yield 6-(dimethylamino)-2-fluorobenzonitrile. This transformation can be achieved using various methylating agents. A common and effective method is the use of dimethyl sulfate or methyl iodide in the presence of a suitable base to neutralize the acid generated during the reaction.

Experimental Protocol (Adapted from general literature procedures):

To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, a base such as potassium carbonate (2.5-3.0 eq) or sodium hydride (2.2 eq) is added. The mixture is stirred at room temperature, and then a methylating agent, for instance, dimethyl sulfate (2.2 eq) or methyl iodide (2.2 eq), is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |

| 2-Amino-6-fluorobenzonitrile | 1.0 eq | 12-24 h | RT to Reflux | 85-95 (estimated) |

| Dimethyl Sulfate | 2.2 eq | |||

| Potassium Carbonate | 2.5 eq | |||

| THF | - |

Table 1: Representative reaction conditions for N,N-dimethylation.

Step 2: Vilsmeier-Haack Formylation of 6-(Dimethylamino)-2-fluorobenzonitrile

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]

Regioselectivity:

The regioselectivity of the formylation is dictated by the directing effects of the substituents on the aromatic ring. The dimethylamino group is a strong activating, ortho-, para-director due to its +M (mesomeric) effect.[5][6][7] The fluorine atom is a deactivating, ortho-, para-director due to its -I (inductive) and +M effects.[5] In this case, the powerful activating effect of the dimethylamino group will dominate, directing the electrophilic substitution to the positions ortho and para to it. The para position (C3) is the most likely site of formylation due to reduced steric hindrance compared to the C5 position, which is ortho to both the dimethylamino and fluoro groups.

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol (Adapted from general literature procedures): [4][8]

In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) (1.1-1.5 eq) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. After the addition is complete, the mixture is stirred for a short period at 0 °C. A solution of 6-(dimethylamino)-2-fluorobenzonitrile (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to 60-80 °C for several hours to ensure complete reaction. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium acetate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |

| 6-(Dimethylamino)-2-fluorobenzonitrile | 1.0 eq | 2-6 h | 0 °C to 80 °C | 70-85 (estimated) |

| POCl₃ | 1.2 eq | |||

| DMF | Solvent and Reagent |

Table 2: Representative reaction conditions for Vilsmeier-Haack formylation.

Conclusion

The retrosynthetic analysis presented herein outlines a viable and efficient two-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile from the commercially available starting material 2-amino-6-fluorobenzonitrile. The key transformations, N,N-dimethylation and Vilsmeier-Haack formylation, are well-established reactions in organic synthesis. The provided discussion on regioselectivity and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate for their research endeavors. The structured data and visual workflows are intended to provide a clear and concise guide for the practical execution of this synthetic route.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no specific studies on the synthesis, biological activity, or direct applications of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in medicinal chemistry have been reported. The following application notes and protocols are based on the well-documented roles of its constituent functional groups and structurally related molecules in drug discovery and development. This document is intended to serve as a guide to the potential utility and synthetic manipulation of this scaffold.

Introduction to the Scaffold

The molecule 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a highly functionalized aromatic compound with significant potential as a building block or pharmacophore in medicinal chemistry. Its unique substitution pattern offers a combination of features that are desirable in the design of modern therapeutics.

-

Benzonitrile Core: The benzonitrile group is a prevalent moiety in many approved drugs and clinical candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification of a biological target.[1] In many kinase inhibitors, the cyanophenyl group is a key feature for binding to the ATP-binding pocket.[2]

-

Fluorine Substitution: The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. Fluorination can also modulate the pKa of nearby functional groups and influence the conformation of the molecule, which can be beneficial for target engagement.[3]

-

Dimethylamino Group: The dimethylamino group is an electron-donating group that can increase the electron density of the aromatic ring.[1] It can also serve as a basic handle, which can be important for solubility and for forming salt forms of a drug. In some contexts, this group can contribute to improved pharmacokinetic properties.[1][4]

-

Formyl Group: The aldehyde (formyl) group is a versatile synthetic handle that can be readily transformed into a wide variety of other functional groups.[5] This allows for the exploration of a large chemical space during lead optimization.

Potential Therapeutic Applications

Based on the functionalities present, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a promising starting point for the development of inhibitors for several important drug targets, most notably protein kinases.

Kinase Inhibition

The substituted benzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[6][7][8] These enzymes are critical components of signaling pathways that are often dysregulated in cancer and autoimmune diseases.

2.1.1. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[9] Inhibitors of JAKs are used in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders. Several JAK inhibitors feature a substituted benzonitrile core which is essential for their activity.[3][10]

2.1.2. Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[7][8] A number of BTK inhibitors also incorporate a substituted benzonitrile moiety.

Below is a diagram illustrating a simplified JAK-STAT signaling pathway, a potential target for inhibitors derived from the 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile scaffold.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a potential inhibitor.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported kinase inhibitors that share the substituted benzonitrile scaffold. This data is provided to illustrate the potential potency that could be achieved with derivatives of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

| Kinase Target | Compound/Scaffold | IC50 (nM) | Reference |

| JAK1 | Pyrrolopyrimidine derivative | 72 | [11] |

| JAK3 | Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine | 23 | [3] |

| EGFR (WT) | Quinazoline derivative | 30.1 | [12] |

| EGFR (T790M) | Quinazoline derivative | 12.8 | [12] |

| Bcr-Abl | 3-substituted benzamide | <100 | [13] |

Experimental Protocols

The functional groups of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile allow for a variety of chemical transformations to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

Reductive Amination of the Formyl Group

Reductive amination is a powerful method for introducing diverse amine functionalities, which are common in bioactive molecules.[14][15]

Protocol:

-

Reaction Setup: To a solution of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0-1.2 eq.).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the reductive amination of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.

Conversion of the Nitrile Group to a Tetrazole

The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is present in a number of marketed drugs.[16] The conversion of a nitrile to a tetrazole can significantly alter the physicochemical and pharmacological properties of a molecule.[17][18][19]

Protocol:

-

Reaction Setup: In a fume hood, combine the benzonitrile derivative (1.0 eq.), sodium azide (NaN₃) (1.5-3.0 eq.), and a Lewis or Brønsted acid catalyst such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 80-120 °C and stir for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the tetrazole product. Caution: Azides are toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Isolation: Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: General workflow for the synthesis of a tetrazole from a benzonitrile derivative.

Conclusion

While 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is not a commercially available or widely studied compound, its structure embodies a confluence of functionalities that are highly relevant to modern medicinal chemistry. Its potential as a scaffold for the development of kinase inhibitors and other therapeutics is significant. The synthetic protocols outlined here provide a starting point for the chemical exploration of this promising, albeit hypothetical, building block. Researchers are encouraged to leverage the principles discussed in these application notes to design and synthesize novel drug candidates.

References

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 1H-Tetrazole synthesis [organic-chemistry.org]

- 19. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]